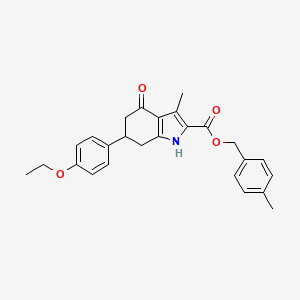
5-(1,3-benzodioxol-5-yl)-N-isobutyl-3-isoxazolecarboxamide
Descripción general
Descripción
5-(1,3-benzodioxol-5-yl)-N-isobutyl-3-isoxazolecarboxamide, commonly known as ABX-1431, is a novel compound that has shown promising results in the field of neuroscience research. This compound has been found to have potential therapeutic effects in various neurological disorders, including depression, anxiety, and chronic pain.
Mecanismo De Acción
ABX-1431 modulates the endocannabinoid system by inhibiting the activity of FAAH, which leads to an increase in the levels of endocannabinoids. Endocannabinoids are lipid-based neurotransmitters that bind to cannabinoid receptors in the brain and peripheral tissues. The endocannabinoid system is involved in the regulation of mood, pain, and anxiety. By modulating the endocannabinoid system, ABX-1431 can have therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
ABX-1431 has been found to have several biochemical and physiological effects. In preclinical studies, ABX-1431 has been found to increase the levels of endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG). ABX-1431 has also been found to reduce the activity of FAAH, which leads to an increase in the levels of endocannabinoids. These effects can have therapeutic effects in various neurological disorders, including depression, anxiety, and chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ABX-1431 has several advantages for lab experiments. It is a novel compound that has shown promising results in preclinical studies. ABX-1431 has also been found to have a good safety profile in animal studies. However, there are some limitations to using ABX-1431 in lab experiments. The compound is relatively new, and there is limited information available on its pharmacokinetics and pharmacodynamics. Further studies are needed to determine the optimal dosage and administration route for ABX-1431.
Direcciones Futuras
There are several future directions for research on ABX-1431. One direction is to investigate the therapeutic effects of ABX-1431 in various neurological disorders, including depression, anxiety, and chronic pain. Another direction is to investigate the pharmacokinetics and pharmacodynamics of ABX-1431 in animal and human studies. Further studies are also needed to determine the optimal dosage and administration route for ABX-1431. Additionally, studies are needed to investigate the potential side effects of ABX-1431 and its interactions with other drugs.
Aplicaciones Científicas De Investigación
ABX-1431 has shown potential therapeutic effects in various neurological disorders, including depression, anxiety, and chronic pain. In preclinical studies, ABX-1431 has been found to modulate the endocannabinoid system, which is involved in the regulation of mood, pain, and anxiety. ABX-1431 has also been found to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. This inhibition leads to an increase in the levels of endocannabinoids, which can have therapeutic effects in various neurological disorders.
Propiedades
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-9(2)7-16-15(18)11-6-13(21-17-11)10-3-4-12-14(5-10)20-8-19-12/h3-6,9H,7-8H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWLANANFVLYKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=NOC(=C1)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667698 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-isobutyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4877668.png)
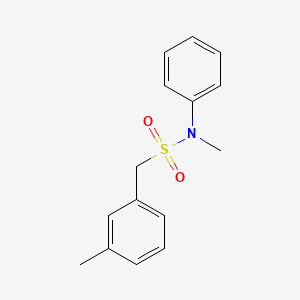
![1-(5-chloro-2-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine](/img/structure/B4877675.png)
![2-(2-methoxyphenyl)-5-methyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4877677.png)
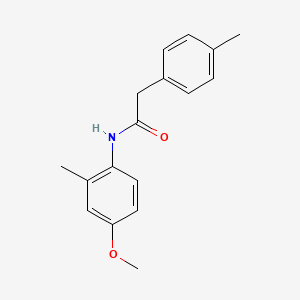
![1-phenyl-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4877690.png)
![N-[3-(butyrylamino)phenyl]-3-(2-ethoxyethoxy)benzamide](/img/structure/B4877699.png)
![4-acetylbenzyl 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoate](/img/structure/B4877702.png)
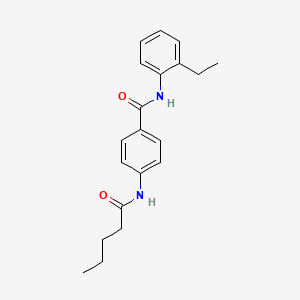
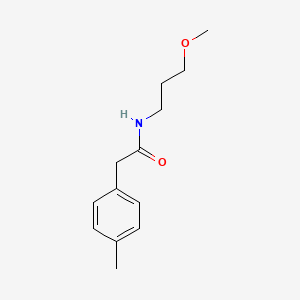
![N-(3-methoxypropyl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4877721.png)
![4-[2-(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzenesulfonic acid](/img/structure/B4877726.png)

